molecular formula C23H24N2O3 B5570748 N-benzyl-2-(1-oxoisoquinolin-2(1H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

N-benzyl-2-(1-oxoisoquinolin-2(1H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No. B5570748
M. Wt: 376.4 g/mol
InChI Key: KBPZYPNJOBICQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound N-benzyl-2-(1-oxoisoquinolin-2(1H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide is part of a class of organic molecules that have been the subject of research due to their interesting chemical properties and potential for various applications. Research has focused on synthesizing derivatives and analogs, analyzing their molecular structures, and evaluating their chemical and physical properties.

Synthesis Analysis

Synthesis of related compounds involves multi-step reactions, starting from basic precursors like benzoic acid, through processes including condensation, cyclization, and functional group transformations. Specific methods like the Sonogashira cross-coupling and cyclization under acidic conditions have been employed to synthesize complex isoquinoline and naphthyridinone derivatives, indicating the intricate chemistry involved in synthesizing such compounds (Nandini et al., 2014), (Katritzky et al., 1993).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using advanced spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectral analysis. These studies provide detailed insights into the molecular geometry, bond lengths, and angles, which are crucial for understanding the chemical behavior of these compounds (Durgadas et al., 2013).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cyclizations, nucleophilic additions, and rearrangements, highlighting their reactive nature and potential for chemical modifications. The presence of functional groups like acetamide allows for further transformations, expanding the chemical diversity and utility of these molecules (Muramatsu et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are influenced by the molecular structure. X-ray crystallography has been used to determine the crystalline structures of some derivatives, providing valuable information on the solid-state arrangement and intermolecular interactions (Khalturina et al., 2010).

Scientific Research Applications

Synthesis and Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were designed, synthesized, and evaluated for their in vitro antitumor activity. These compounds showed broad-spectrum antitumor activity and were found to be 1.5–3.0-fold more potent compared to the positive control 5-FU. This suggests that similar compounds, including N-benzyl-2-(1-oxoisoquinolin-2(1H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide, could potentially be synthesized and evaluated for antitumor applications (Ibrahim A. Al-Suwaidan et al., 2016).

Imaging of Translocator Protein in the Brain

Research on 18F-labeled PET ligands for imaging of the translocator protein (18 kDa) (TSPO) in the infarcted rat brain provides a foundation for the development of imaging agents. Compounds related to the chemical structure of interest could be synthesized and evaluated for their potential in PET imaging studies, especially for monitoring TSPO expression in pathological conditions (Joji Yui et al., 2010).

properties

IUPAC Name

N-benzyl-2-(1-oxoisoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c26-22(17-24-13-12-19-9-4-5-11-21(19)23(24)27)25(16-20-10-6-14-28-20)15-18-7-2-1-3-8-18/h1-5,7-9,11-13,20H,6,10,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPZYPNJOBICQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(CC2=CC=CC=C2)C(=O)CN3C=CC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(1-oxoisoquinolin-2(1H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

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